molecular formula C21H21ClO2P+ B15198104 (2-Methoxy-2-oxoethyl)-triphenylphosphanium;hydrochloride

(2-Methoxy-2-oxoethyl)-triphenylphosphanium;hydrochloride

Cat. No.: B15198104
M. Wt: 371.8 g/mol
InChI Key: CXCXTEMZMJZMJX-UHFFFAOYSA-N
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Description

(2-Methoxy-2-oxoethyl)-triphenylphosphanium;hydrochloride is a chemical compound known for its role in various chemical reactions and applications. It is a white to off-white crystalline substance that is soluble in water and organic solvents like ethanol. This compound is primarily used as a phase transfer catalyst and has significant applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-2-oxoethyl)-triphenylphosphanium;hydrochloride typically involves the reaction of triphenylphosphine with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-2-oxoethyl)-triphenylphosphanium;hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding phosphine oxides.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: It participates in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used under mild conditions.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphonium salts.

Scientific Research Applications

(2-Methoxy-2-oxoethyl)-triphenylphosphanium;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

    Biology: It is employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Methoxy-2-oxoethyl)-triphenylphosphanium;hydrochloride involves its ability to facilitate the transfer of reactants between different phases, thereby increasing the reaction rate. It interacts with molecular targets through its phosphonium group, which can form stable complexes with various substrates, enhancing their reactivity.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methoxy-2-oxoethyl)triphenylphosphonium bromide
  • Methyl 3-(2-methoxy-2-oxoethyl)thio propionate

Uniqueness

Compared to similar compounds, (2-Methoxy-2-oxoethyl)-triphenylphosphanium;hydrochloride is unique due to its hydrochloride form, which enhances its solubility and reactivity in aqueous media. This makes it particularly useful in reactions requiring high solubility and stability.

Properties

Molecular Formula

C21H21ClO2P+

Molecular Weight

371.8 g/mol

IUPAC Name

(2-methoxy-2-oxoethyl)-triphenylphosphanium;hydrochloride

InChI

InChI=1S/C21H20O2P.ClH/c1-23-21(22)17-24(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16H,17H2,1H3;1H/q+1;

InChI Key

CXCXTEMZMJZMJX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

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